

The Discovery and Isolation of Spirotryprostatin A from *Aspergillus fumigatus*: A Technical Guide

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Compound of Interest

Compound Name: *spirotryprostatin A*

Cat. No.: B8257919

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Introduction

Spirotryprostatin A is a potent antimitotic agent belonging to the spirooxindole class of natural products.^[1] First isolated from the fungus *Aspergillus fumigatus*, this complex heterocyclic molecule has garnered significant interest in the scientific community due to its unique spiro-fused ring system and its ability to induce cell cycle arrest at the G2/M phase.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **spirotryprostatin A**, presenting detailed experimental protocols, quantitative data, and graphical representations of key processes to serve as a resource for researchers in natural product chemistry and oncology drug development.

Discovery

Spirotryprostatin A was first reported in 1996 by Cui, Kakeya, and Osada, who isolated it from the fermentation broth of *Aspergillus fumigatus* BM939.^[3] Their investigation into fungal metabolites that inhibit mammalian cell cycle progression led to the identification of this novel compound. **Spirotryprostatin A**'s unique structure, featuring a spirocyclic diketopiperazine alkaloid framework, and its significant biological activity as a cell cycle inhibitor have made it a compelling target for further research and total synthesis efforts.^{[3][4][5]}

Data Presentation

Physicochemical and Spectroscopic Data of Spirotryprostatin A

The structural elucidation of **spirotryprostatin A** was accomplished through extensive spectroscopic analysis.^{[3][6]} The key physicochemical and spectroscopic properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄
Molecular Weight	395.5 g/mol
Appearance	Pale-yellow powder
Specific Rotation [α] _D	-145° (c 0.5, CHCl ₃)
UV λ _{max} (MeOH)	225, 280, 298 nm
High-Resolution MS	m/z 396.1923 [M+H] ⁺ (Calcd. for C ₂₂ H ₂₆ N ₃ O ₄ , 396.1923)
¹ H NMR (CDCl ₃ , ppm)	δ 7.25 (1H, d, J=8.4 Hz), 6.81 (1H, dd, J=8.4, 2.4 Hz), 6.71 (1H, d, J=2.4 Hz), 5.18 (1H, d, J=9.6 Hz), 4.25 (1H, t, J=8.4 Hz), ...
¹³ C NMR (CDCl ₃ , ppm)	δ 178.9, 169.8, 165.9, 159.8, 142.1, 133.2, 129.8, 122.9, 114.8, 110.1, 68.1, 60.2, 55.8, 45.9, 34.2, 29.7, 25.8, 21.6, 18.5, ...

Biological Activity of Spirotryprostatin A

Spirotryprostatin A exhibits potent cytotoxicity against various cancer cell lines by inhibiting microtubule polymerization, which leads to a G2/M phase cell cycle arrest.^[1] The half-maximal inhibitory concentration (IC₅₀) values for **spirotryprostatin A** against several cell lines are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM)
Murine breast cancer tsFT210	Breast Cancer	12.5
Human chronic myeloid leukemia K562	Leukemia	~20
Human acute promyelocytic leukemia HL-60	Leukemia	~20

Experimental Protocols

The following protocols are based on the original methods described for the discovery and isolation of **spirotryprostatin A**.^[3]

Fermentation of *Aspergillus fumigatus* BM939

- Fungal Strain: *Aspergillus fumigatus* BM939.
- Seed Culture:
 - Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a seed medium (2.0% maltose, 0.5% polypeptone, 0.1% yeast extract in deionized water).^[3]
 - Incubate the flask on a rotary shaker at 28°C for 3 days.^[3]
- Production Culture:
 - Transfer 2 mL of the seed culture into a 500 mL Erlenmeyer flask containing 100 mL of the same fermentation medium.^[3]
 - Incubate the production culture on a rotary shaker at 28°C for 4 days.^[3] For large-scale production, this process is scaled up to a total of 20 liters.^[3]

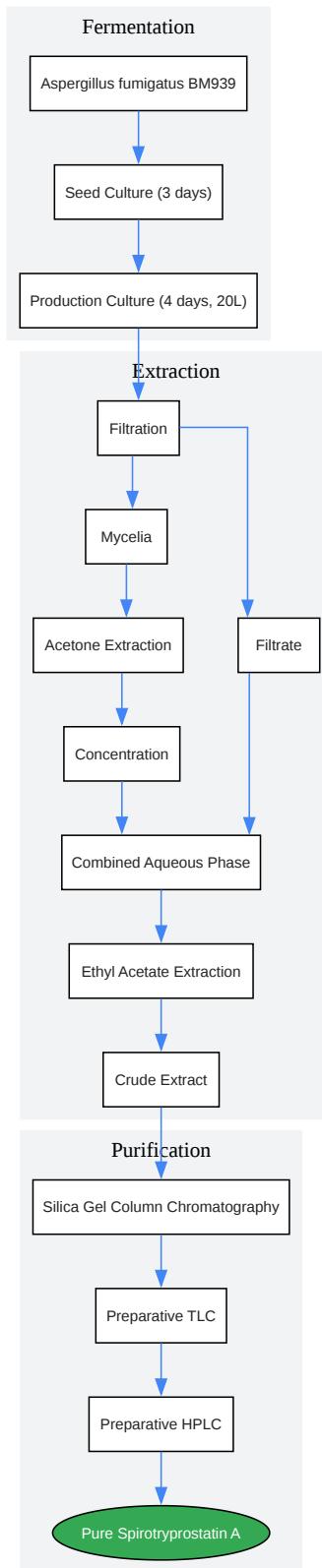
Extraction and Isolation of Spirotryprostatin A

- Harvesting and Initial Extraction:

- Separate the culture broth (20 liters) into mycelia and filtrate by filtration.[3]
- Extract the mycelia with acetone.[3]
- Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[3]
- Combine the concentrated aqueous solution with the culture filtrate.[3]
- Solvent Extraction:
 - Extract the combined aqueous phase with ethyl acetate.
 - Concentrate the ethyl acetate extract in vacuo to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Column Chromatography:
 - Apply the crude extract to a silica gel column (Wako gel C-200).[3]
 - Elute the column with a stepwise gradient of chloroform and methanol.[3]
 - Monitor the fractions by thin-layer chromatography (TLC).[3]
 - Preparative Thin-Layer Chromatography (TLC):
 - Further purify the fractions containing **spirotryprostatin A** by preparative TLC on silica gel 60 F₂₅₄ plates.[3]
 - Use a developing solvent system of chloroform and acetone (9:1, v/v).[3]
 - High-Performance Liquid Chromatography (HPLC):
 - Achieve final purification by preparative HPLC on a reverse-phase (ODS) column.[3]
 - Elute with a suitable gradient of methanol in water.[3]
 - Monitor the eluate by UV detection and collect the fraction corresponding to **spirotryprostatin A**.[3]

Visualizations

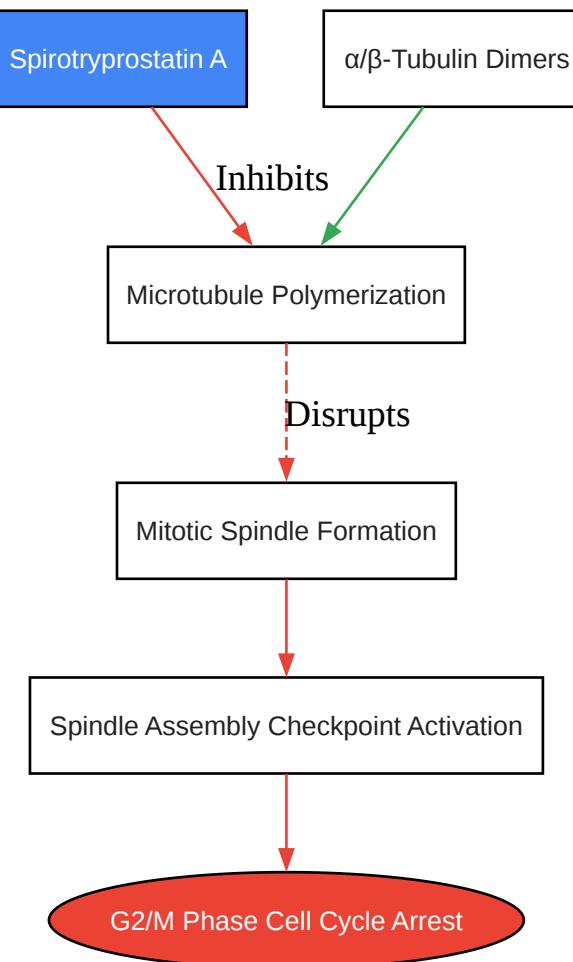
Isolation Workflow



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Caption: Workflow for the isolation of **spirotryprostatin A** from *A. fumigatus*.

Mechanism of Action: G2/M Cell Cycle Arrest

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